molecular formula C13H17N B1195864 (+)-司来吉兰 CAS No. 4528-51-2

(+)-司来吉兰

货号 B1195864
CAS 编号: 4528-51-2
分子量: 187.28 g/mol
InChI 键: MEZLKOACVSPNER-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-Selegiline, also known as L-deprenyl, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B) enzyme. It is a chiral molecule that exists in two enantiomeric forms, (+)-selegiline and (-)-selegiline. (+)-Selegiline is the active form that exhibits neuroprotective and neurotrophic effects.

科学研究应用

  1. 司来吉兰主要用于治疗帕金森氏症,因为它作为单胺氧化酶 B (MAO-B) 抑制剂,增强了中枢神经系统中的多巴胺含量 (Heinonen & Lammintausta, 1991)。它还抑制多巴胺和去甲肾上腺素的摄取,增强了左旋多巴的效果。

  2. 研究人员开发了一种载有司来吉兰的纳米乳液,用于直接从鼻子到大脑的给药,与口服给药相比,在动物模型中显示出帕金森氏症相关行为活动的显着改善 (Kumar, Ali, & Baboota, 2016)

  3. 司来吉兰已显示出神经保护特性,正如研究中所证明的那样,它与富集环境住房相结合减轻了大鼠缺血诱导的空间学习缺陷 (Puurunen, Jolkkonen, Sirviö, Haapalinna, & Sivenius, 2001)

  4. 该药物已针对其对脑乙酰胆碱酯酶和 (Na+,K+)-ATP 酶活性的影响进行了研究,显示出改善学习能力和增强老年大鼠总抗氧化状态的潜力 (Carageorgiou, Zarros, & Tsakiris, 2003)

  5. 已发现司来吉兰治疗有助于中风后的恢复,这在动物模型和人体研究中都有发现,可能是由于其抗凋亡特性和增强恢复过程 (Sivenius et al., 2001)

  6. 该药物促进梗死周围区域星形胶质细胞中的 NOTCH-JAGGED 信号传导,并改善大鼠局灶性缺血模型中神经血管单元的功能完整性 (Nardai et al., 2015)

  7. 有证据表明它可用于治疗与可卡因和尼古丁依赖相关的并发症,因为司来吉兰不会改变可卡因的强化作用 (Haberny et al., 1995)

  8. 司来吉兰已被研究其治疗潜力,以减轻腹膜炎败血症大鼠的器官功能障碍,显示出通过减少炎症、氧化应激和细胞凋亡来获益 (Tsao et al., 2014)

属性

IUPAC Name

(2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZLKOACVSPNER-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317215
Record name (+)-Selegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Selegiline

CAS RN

4528-51-2
Record name (+)-Selegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4528-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selegiline, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Selegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELEGILINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK7HY2RY1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Selegiline
Reactant of Route 2
Reactant of Route 2
(+)-Selegiline
Reactant of Route 3
Reactant of Route 3
(+)-Selegiline
Reactant of Route 4
Reactant of Route 4
(+)-Selegiline
Reactant of Route 5
Reactant of Route 5
(+)-Selegiline
Reactant of Route 6
Reactant of Route 6
(+)-Selegiline

Citations

For This Compound
35,000
Citations
M Gerlach, MBH Youdim, P Riederer - Neurology, 1996 - AAN Enterprises
The acetylenic selective monoamine oxidase (MAO) type B suicide inhibitor selegiline (previously called L-deprenyl) has proved to be a useful adjuvant to levodopa therapy and …
Number of citations: 170 n.neurology.org
M Ebadi, S Sharma, S Shavali… - Journal of …, 2002 - Wiley Online Library
… selegiline plus L‐dopa compared with L‐dopa alone. The mechanism of action of selegiline … Pretreatment with selegiline can protect neurons against a variety of neurotoxins, such as 1‐…
Number of citations: 186 onlinelibrary.wiley.com
K Magyar - International review of neurobiology, 2011 - Elsevier
… of selegiline. The simultaneous presence of the pro- and antiapoptotic effects of selegiline and its … During the past years rasagiline has been introduced to replace selegiline in clinical …
Number of citations: 77 www.sciencedirect.com
EH Heinonen, R Lammintausta - Acta Neurologica …, 1991 - Wiley Online Library
… , selegiline increases dopamine content in the central nervous system. Besides the inhibition of MAO-B, selegiline also … Thanks to these properties, selegiline significantly potentiates the …
Number of citations: 126 onlinelibrary.wiley.com
S Pålhagen, E Heinonen, J Hägglund, T Kaugesaar… - Neurology, 2006 - AAN Enterprises
… selegiline; after 5 years, the mean dosage of levodopa was 19% higher with placebo than with selegiline … -year study time, there was a trend for selegiline to delay the start of wearing-off …
Number of citations: 329 n.neurology.org
J Birks, L Flicker… - Cochrane Database …, 1996 - cochranelibrary.com
… The objective of this review is to assess whether or not selegiline improves the well‐being … An individual patient data meta‐analysis of selegiline, Wilcock 2002 provides much of the …
Number of citations: 242 www.cochranelibrary.com
I Mahmood - Clinical pharmacokinetics, 1997 - Springer
… MAO-B, selegiline preserves dopamine; and (ii) selegiline inhibits reuptake of dopamine … for measuring selegiline in picogram levels, the pharmacokinetics of selegiline could not be …
Number of citations: 142 link.springer.com
JW Tetrud, JW Langston - Science, 1989 - science.org
The effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that produces the symptoms of Parkinson's disease, can be fully prevented in experimental animals by …
Number of citations: 797 www.science.org
J Knoll - Acta Neurologica Scandinavica, 1983 - Wiley Online Library
Deprenyl inhibits MAO‐B selectively in different animal species and in man. Its safety margin is remarkable. We were able to block MAO‐B activity in the brain selectively in vivo in four …
Number of citations: 239 onlinelibrary.wiley.com
M Sano, C Ernesto, RG Thomas… - … England Journal of …, 1997 - Mass Medical Soc
… The primary purpose of the present study was to determine whether selegiline, alpha-tocopherol, or a combination of the two agents would slow the clinical deterioration associated with …
Number of citations: 403 www.nejm.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。